2-(4-cyclopropylphenoxy)acetic acid
Description
2-(4-Cyclopropylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a cyclopropyl group attached to the para position of the phenoxy ring, which is further linked to an acetic acid moiety. Phenoxyacetic acids are widely studied in medicinal chemistry and agrochemical research due to their bioactivity, often acting as intermediates or active pharmaceutical ingredients (APIs) .
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-cyclopropylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)7-14-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) |
InChI Key |
LPNPVBXYAOXQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropylphenoxy)acetic acid typically involves the reaction of 4-cyclopropylphenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by acidification to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropylphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropylphenoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 2-(4-cyclopropylphenoxy)acetic acid and its analogs:
Physicochemical Properties
- Acidity: Phenoxyacetic acids typically exhibit pKa values between 3–5 due to the electron-withdrawing phenoxy group. For example, (4-cyclopropylsulfanyl-phenyl)-acetic acid has a predicted pKa of 4.26 , while bromo- and chloro-substituted analogs may show lower pKa values due to stronger electron withdrawal.
- Solubility : The cyclopropyl group’s small size and rigidity may enhance solubility in organic solvents compared to bulkier substituents like cyclohexyl or tert-pentyl .
- Crystal Packing: Analogs such as 2-(5-cyclohexyl-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H···O hydrogen bonds, stabilized by weak C–H···π interactions . The cyclopropyl group in this compound may similarly influence crystal packing through steric effects.
Research Findings and Key Contrasts
- Electronic Effects : Cyclopropyl’s electron-donating/withdrawing nature (via conjugation) contrasts with halogens (Cl, Br), which are strongly electron-withdrawing. This affects reactivity in substitution reactions and binding affinity in biological targets.
- Steric Impact : Bulky substituents like tert-pentyl or isopropyl reduce molecular flexibility, whereas cyclopropyl balances rigidity with minimal steric hindrance.
- Hydrogen Bonding: Carboxylic acid groups in all analogs facilitate dimerization, but hydroxyl or amino substituents (e.g., in ) introduce additional H-bonding sites, enhancing solubility and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
